molecular formula C13H26O6 B1682889 Thp-peg5 CAS No. 128660-97-9

Thp-peg5

Cat. No. B1682889
M. Wt: 278.34 g/mol
InChI Key: XUTYVMRXVARJFT-UHFFFAOYSA-N
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Description

THP-PEG5, also known as Tetrahydropyran-PEG5, is a polyethylene glycol (PEG)-based compound . It has a molecular formula of C13H26O6 and a molecular weight of 278.3 g/mol . It is commonly used as a linker in the synthesis of PROTACs .


Synthesis Analysis

THP-PEG5-Tos, a variant of THP-PEG5, serves as a versatile and efficient linker for bioconjugation, facilitating the synthesis of targeted drug delivery systems, prodrugs, and antibody-drug conjugates . THP-PEG5-OH, another variant, is a PEG-based PROTAC linker that can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular structure of THP-PEG5 consists of a PEG chain with a tetrahydropyran (THP) functional group . The molecular formula is C13H26O6 .


Chemical Reactions Analysis

THP-PEG5 is a useful protecting group for the protection of alcohols and phenols, offering stability towards strongly basic reaction conditions, organometallics, hydrides, acylating reagents, and alkylation reagents .


Physical And Chemical Properties Analysis

THP-PEG5 has a molecular weight of 278.3 g/mol and a molecular formula of C13H26O6 . The physical state of THP-PEG5 is not explicitly mentioned in the search results.

Scientific Research Applications

PEGylation for Drug and Gene Delivery

PEGylation, the process of attaching PEG chains to molecules or surfaces, significantly improves nanoparticle-based drug and gene delivery. This technique enhances the systemic circulation time of therapeutics and reduces their immunogenicity, effectively increasing drug efficacy and decreasing potential adverse immune responses. PEG coatings on nanoparticles help avoid aggregation, opsonization, and phagocytosis, leading to prolonged circulation times in the system and improved delivery to target cells and tissues. This strategy has been applied across various administration modes, overcoming biological barriers to efficient drug and gene delivery, including gastrointestinal and ocular barriers (Suk et al., 2016).

Targeting Cancer Cells and Cancer Stem Cells

The co-delivery of therapeutics targeting both cancer cells and cancer stem cells (CSCs) has been explored using micelles formed from PEGylated polymers. This approach aims to eradicate both populations of cells to prevent cancer recurrence, demonstrating that PEGylated nanoparticles can effectively deliver combinations of drugs to target and kill both cancer cells and drug-resistant CSCs, offering a promising strategy for comprehensive cancer treatment (Ke et al., 2014).

Terahertz Sensing in Biomedical Applications

Terahertz (THz) sensing, another area of interest, has been applied to biomedical imaging and diagnostics, such as in ophthalmology for corneal tissue analysis. PEG solutions are used to prepare tissue samples with uniform water concentrations for THz imaging, demonstrating the potential for non-ionizing THz radiation to provide high sensitivity to water content in biological tissues, offering novel diagnostic tools for conditions like corneal dystrophy and graft rejection (Bennett et al., 2011).

Hydrogel Matrices for Tissue Engineering

Hydrogels incorporating PEG and recombinant proteins have been developed to mimic the natural extracellular matrix, supporting tissue repair and regeneration. These hybrid hydrogels offer cell-adhesive properties and degradation profiles that can be tuned for specific medical applications, providing a versatile platform for tissue engineering and regenerative medicine (Rizzi & Hubbell, 2005).

Nanoparticle-Based Cancer Treatment

Functionalized gold nanoparticles (GNPs) have been explored for targeting cancer stem cells and metastasis. By conjugating GNPs with specific molecules, such as glucose to target the elevated glucose consumption of cancer cells, researchers have developed targeted therapies that enhance the effectiveness of conventional treatments, such as radiation therapy, specifically against cancer stem cells and metastatic cancer cells, offering new avenues for cancer treatment (Hu et al., 2015).

Safety And Hazards

According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .

Future Directions

THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that THP-PEG5 can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that THP-PEG5 could be a useful tool for potential DC-based immunotherapies .

properties

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYVMRXVARJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thp-peg5

Synthesis routes and methods

Procedure details

To a 20 mL solution of methylene chloride containing tetraethylene glycol (15 mmol, 2.91 g) and toluenesulfonic acid (20 mg) was added dropwise via syringe 3,4-dihydro-2H-pyran (12 mmol, 1.0 g, 1.1 mL). The reaction mixture was stirred for 3.5 h, and the solvent was removed by rotary evaporation. Mono-tetrahydropyran 1 was isolated by flash chromatography on silica eluting with 1:1 tetrahydrofuran/methylene chloride, affording 1.82 g of a clear, colorless oil (44% yield). 1H NMR (400 MHz, CDCl3): δ4.61 (dd, 1H, J1 =J2 =4 Hz), 4.6-4.8 (m, 2H), 3.69 (t, 2H, J=7 Hz).
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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